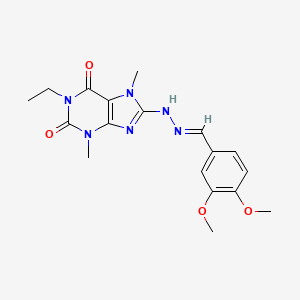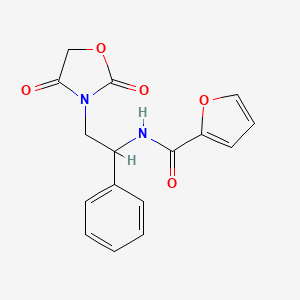![molecular formula C21H22FNO4S B2489399 (3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704632-68-7](/img/structure/B2489399.png)
(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)methanone" is an intricate organic molecule that exhibits unique chemical and biological properties Structurally, it comprises a complex arrangement of phenyl rings, a fluorine atom, and a methylsulfonyl group, alongside a bicyclic azabicyclo[321]octane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can be achieved through a multistep synthetic route involving several key reactions:
Formation of the fluorophenoxyphenyl moiety: The initial step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate phenyl halide to form the 4-fluorophenoxyphenyl intermediate.
Preparation of the azabicyclo[3.2.1]octane system: This step includes the synthesis of the azabicyclo[3.2.1]octane ring system through a series of cyclization and substitution reactions starting from suitable amine precursors.
Coupling reactions: The final coupling of the 4-fluorophenoxyphenyl intermediate with the azabicyclo[3.2.1]octane system involves the use of coupling reagents, such as carbodiimides, to form the desired methanone linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would typically involve optimizing the reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry techniques and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can undergo various types of chemical reactions, including:
Oxidation: The compound can be subjected to oxidation reactions, where reagents such as peroxides or oxygen can convert certain functional groups within the molecule to higher oxidation states.
Reduction: Reduction reactions involving reagents like hydrogen gas or metal hydrides can reduce certain functionalities, potentially altering the compound's biological activity.
Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, where certain substituents can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an appropriate solvent can facilitate these reactions.
Substitution: Reagents such as alkyl halides, nitrates, or sulfonates can be used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products from these reactions will depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop innovative synthetic methodologies.
Biology
The compound may exhibit bioactivity, making it a valuable candidate for studying biochemical pathways and interactions. Its potential as a ligand for receptor binding or enzyme inhibition can be explored in various biological assays.
Medicine
The unique structural features of this compound could make it a promising candidate for drug development. Its ability to interact with specific biological targets may lead to the discovery of new therapeutic agents for treating diseases.
Industry
In industry, this compound can be utilized in the production of specialized materials, such as advanced polymers or catalysts. Its unique reactivity and stability under various conditions make it suitable for industrial applications.
Mecanismo De Acción
The mechanism of action of "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound's unique structural features enable it to fit into the active sites of these targets, modulating their activity and resulting in various biological effects.
Molecular Targets and Pathways
Receptors: The compound may bind to certain receptors, altering their conformation and signaling pathways.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic processes.
Nucleic acids: The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Compared to other similar compounds, "(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" stands out due to its unique combination of structural features and reactivity.
List of Similar Compounds
(3-(4-chlorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(3-(4-bromophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
(3-(4-iodophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
These compounds share similar core structures but differ in the substituents on the phenyl rings, which can significantly impact their chemical reactivity and biological activity.
This detailed analysis provides a comprehensive overview of the compound "this compound," highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propiedades
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c1-28(25,26)20-12-16-7-8-17(13-20)23(16)21(24)14-3-2-4-19(11-14)27-18-9-5-15(22)6-10-18/h2-6,9-11,16-17,20H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYCLMIOVZKTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)




![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)


